molecular formula C19H18F3N5O2 B4480797 5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole

5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole

Cat. No.: B4480797
M. Wt: 405.4 g/mol
InChI Key: CXEGJSNBMYHYHO-UHFFFAOYSA-N
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Description

The compound 5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole is a complex organic molecule that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . The reaction conditions often include the use of solvents like acetic acid or trifluoroacetic acid, which help in the regioselective introduction of substituents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while substitution could introduce a new functional group like a halogen or an alkyl group .

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biology, the compound has been studied for its potential as an enzyme inhibitor. It shows promise in inhibiting specific enzymes involved in disease pathways .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications, including its use as an anti-cancer agent. Its ability to inhibit enzymes like CDK2 makes it a candidate for cancer treatment .

Industry

In industry, the compound could be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity .

Mechanism of Action

The mechanism of action of 5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole involves its interaction with molecular targets like enzymes. For example, it can inhibit the activity of CDK2 by binding to its active site, thereby preventing the enzyme from catalyzing its normal reactions . This inhibition can lead to the disruption of cell cycle progression and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole apart from similar compounds is its unique combination of functional groups, which confer specific reactivity and biological activity. Its trifluoromethyl group, for example, enhances its metabolic stability and bioavailability .

Properties

IUPAC Name

[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F3N5O2/c1-10-7-15(29-25-10)14-3-2-6-26(14)18(28)13-9-17-23-12(11-4-5-11)8-16(19(20,21)22)27(17)24-13/h7-9,11,14H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXEGJSNBMYHYHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)C3=NN4C(=CC(=NC4=C3)C5CC5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Reactant of Route 2
Reactant of Route 2
5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Reactant of Route 3
Reactant of Route 3
5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Reactant of Route 4
5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Reactant of Route 5
Reactant of Route 5
5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole
Reactant of Route 6
Reactant of Route 6
5-{1-[5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carbonyl]pyrrolidin-2-YL}-3-methyl-1,2-oxazole

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